PSMA-1007

PSMA Internalization Prostate Cancer

PSMA-1007 trifluoroacetate is a high-affinity (IC50=4.2 nM) PSMA ligand with a unique structure enabling predominantly hepatobiliary clearance. This reduces urinary excretion by 8.1-fold versus 18F-DCFPyL, eliminating bladder signal interference and improving pelvic lesion detection. Ideal for 18F-PSMA-1007 tracer synthesis, its superior pharmacokinetics ensure accurate imaging. Validate your supply chain with this high-purity precursor.

Molecular Formula C54H64F3N9O18
Molecular Weight 1184.1 g/mol
Cat. No. B12395898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePSMA-1007
Molecular FormulaC54H64F3N9O18
Molecular Weight1184.1 g/mol
Structural Identifiers
SMILESC[N+](C)(C)C1=NC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC2=CC=C(C=C2)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)[O-]
InChIInChI=1S/C52H63N9O16.C2HF3O2/c1-61(2,3)41-21-17-35(29-54-41)46(69)56-37(19-23-43(64)65)49(72)57-36(18-22-42(62)63)47(70)55-28-30-11-15-33(16-12-30)45(68)58-40(27-31-13-14-32-8-4-5-9-34(32)26-31)48(71)53-25-7-6-10-38(50(73)74)59-52(77)60-39(51(75)76)20-24-44(66)67;3-2(4,5)1(6)7/h4-5,8-9,11-17,21,26,29,36-40H,6-7,10,18-20,22-25,27-28H2,1-3H3,(H11-,53,55,56,57,58,59,60,62,63,64,65,66,67,68,69,70,71,72,73,74,75,76,77);(H,6,7)/t36-,37-,38-,39-,40-;/m0./s1
InChIKeyQQFSTGSNRLIZGD-ACXPFIKISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PSMA-1007 Trifluoroacetate: A High-Affinity Precursor for PSMA-Targeted Imaging and Theranostics


The compound [5-[[(2S)-4-carboxy-1-[[(2S)-4-carboxy-1-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]phenyl]methylamino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]pyridin-2-yl]-trimethylazanium;2,2,2-trifluoroacetate, commonly known as PSMA-1007 trifluoroacetate, is a glutamate-urea-lysine (Glu-urea-Lys) based ligand designed to bind with high affinity to Prostate-Specific Membrane Antigen (PSMA) [1]. It serves as a critical precursor for the development of radiolabeled and fluorescent imaging probes, enabling both diagnostic and theranostic applications in prostate cancer research [2]. Its optimized structure, featuring a naphthalene linker and a pyridinium trimethylazanium moiety, confers distinct pharmacokinetic properties that are essential for its utility in preclinical and translational studies.

Why PSMA-1007 Trifluoroacetate is Not Interchangeable with Other PSMA Ligands: Structural and Pharmacokinetic Distinctions


Generic substitution among PSMA-targeting ligands is precluded by significant structural and pharmacokinetic differences that directly impact imaging contrast, excretion routes, and clinical workflow. PSMA-1007's unique architecture—incorporating a glutamate-urea-lysine binding motif with a naphthalene spacer and a pyridinium trimethylazanium moiety—results in predominantly hepatobiliary clearance and reduced urinary excretion, a stark contrast to the renal clearance of agents like 68Ga-PSMA-11 [1]. This structural nuance leads to superior internalization rates and distinct biodistribution profiles that are not replicated by simpler or earlier-generation PSMA ligands [2]. Consequently, substituting PSMA-1007 with a different analog in research or clinical protocols without validation can lead to misinterpretation of lesion uptake, altered background signals, and compromised diagnostic accuracy, as highlighted by comparative studies [3].

Quantitative Performance Metrics: Head-to-Head Comparisons of PSMA-1007 Trifluoroacetate Against Key Clinical Analogs


Superior PSMA Internalization Efficiency vs. DCFPyL

PSMA-1007 demonstrates a substantially higher internalization rate in PSMA-positive LNCaP cells compared to the alternative PSMA ligand DCFPyL. In a direct preclinical comparison, the internalization rate for [18F]PSMA-1007 was 54.04 ± 13.7%, whereas [18F]DCFPyL exhibited a significantly lower internalization of only 27.83 ± 4.31% [1]. This near two-fold difference is critical as internalization correlates with cellular retention and potential therapeutic efficacy.

PSMA Internalization Prostate Cancer Radioligand Therapy

Enhanced Binding Affinity for PSMA Compared to DCFPyL

The binding affinity of PSMA-1007 for PSMA is superior to that of DCFPyL, as measured by competitive binding assays. The reported IC50 value for PSMA-1007 is 4.2 ± 0.5 nM, which is significantly lower (indicating higher affinity) than the IC50 of 12.3 ± 1.2 nM for 18F-DCFPyL [1]. This 2.9-fold higher affinity ensures more effective targeting of PSMA-expressing tissues.

PSMA Binding Affinity IC50 Radioligand

Higher Detection Rate for Lymph Node Metastases vs. 68Ga-PSMA-11

In a clinical study comparing the diagnostic performance of PET/CT scans, 18F-PSMA-1007 demonstrated a significantly higher detection rate for lymph node metastases compared to 68Ga-PSMA-11. The detection rate was 41.6% for 18F-PSMA-1007 versus 25.4% for 68Ga-PSMA-11 (P = 0.028), indicating a 64% relative improvement [1]. This advantage is critical for accurate staging and management of prostate cancer.

PET/CT Lymph Node Metastasis Sensitivity Prostate Cancer

Predominantly Hepatobiliary Excretion Enables Superior Pelvic Imaging

PSMA-1007 is characterized by a predominantly hepatobiliary excretion route, leading to significantly reduced urinary tracer activity compared to renally cleared agents like 68Ga-PSMA-11 and 18F-DCFPyL. Quantitative clinical data shows that urinary excretion of 18F-PSMA-1007 at 2 hours post-injection is only 1.2% of the injected dose, versus 11% for 18F-DCFPyL [1]. This minimized bladder activity reduces artifacts and improves detection of lesions in the pelvic region, including the prostate bed and adjacent lymph nodes.

Biodistribution Urinary Excretion Hepatobiliary PET Imaging

Optimal Use Cases for PSMA-1007 Trifluoroacetate in Preclinical and Translational Research


Preclinical Development of Next-Generation PSMA-Targeted Radiotherapeutics

The high internalization rate (54.04 ± 13.7%) and superior binding affinity (IC50 = 4.2 ± 0.5 nM) of PSMA-1007 make it an ideal scaffold for developing and evaluating novel PSMA-targeted radiotherapeutics. Researchers can utilize this precursor to conjugate therapeutic radioisotopes (e.g., 177Lu, 225Ac) and assess their cellular retention and efficacy in xenograft models, leveraging the compound's proven ability to achieve high tumor uptake (8.0 ± 2.4 %ID/g) [1]. This application is directly supported by the compound's structural similarity to the FDA-approved theranostic agent PSMA-617 [2].

Intraoperative Fluorescence-Guided Surgery with Near-Infrared Dye Conjugation

The amine-functionalized pyridinium moiety in PSMA-1007 trifluoroacetate provides a versatile handle for conjugation with near-infrared (NIR) fluorescent dyes, enabling the creation of dual-modality imaging probes for fluorescence-guided surgery. The compound's favorable pharmacokinetic profile, particularly its low urinary excretion (1.2% at 2 h p.i.), ensures that the fluorescent signal is not obscured by bladder activity, a critical advantage for visualizing tumor margins in the pelvic cavity during radical prostatectomy [1].

High-Sensitivity PET Imaging of Pelvic Lesions and Biochemical Recurrence

PSMA-1007 trifluoroacetate is the precursor of choice for synthesizing 18F-PSMA-1007, a PET tracer specifically optimized for imaging the prostate bed and pelvic lymph nodes. The 8.1-fold lower urinary excretion compared to 18F-DCFPyL (1.2% vs. 11% at 2h p.i.) and the 64% relative improvement in lymph node metastasis detection rate compared to 68Ga-PSMA-11 (41.6% vs. 25.4%, P=0.028) directly support its use in clinical research studies focused on detecting local recurrence and occult metastatic disease [REFS-2, REFS-3].

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